molecular formula C22H19NO3 B249473 3-hydroxy-2-(2-phenoxyethyl)-3-phenyl-1-isoindolinone

3-hydroxy-2-(2-phenoxyethyl)-3-phenyl-1-isoindolinone

Cat. No.: B249473
M. Wt: 345.4 g/mol
InChI Key: LABDXCGNMXYMDF-UHFFFAOYSA-N
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Description

3-hydroxy-2-(2-phenoxyethyl)-3-phenyl-1-isoindolinone is a complex organic compound with the molecular formula C22H19NO3 and a molecular weight of 345.39 g/mol This compound is known for its unique structure, which includes a phenoxyethyl group and a phenyl group attached to an isoindolinone core

Preparation Methods

The synthesis of 3-hydroxy-2-(2-phenoxyethyl)-3-phenyl-1-isoindolinone typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-phenoxyethylamine with phthalic anhydride, followed by cyclization and subsequent functional group modifications to introduce the hydroxy and phenyl groups . Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

3-hydroxy-2-(2-phenoxyethyl)-3-phenyl-1-isoindolinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-hydroxy-2-(2-phenoxyethyl)-3-phenyl-1-isoindolinone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-hydroxy-2-(2-phenoxyethyl)-3-phenyl-1-isoindolinone involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-hydroxy-2-(2-phenoxyethyl)-3-phenyl-1-isoindolinone can be compared with other similar compounds, such as:

    Isoindolinone derivatives: These compounds share the isoindolinone core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Phenoxyethyl derivatives: Compounds with the phenoxyethyl group exhibit different reactivity and applications based on the nature of other substituents in the molecule.

    Phenyl-substituted compounds: The presence of a phenyl group can influence the compound’s stability, reactivity, and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H19NO3

Molecular Weight

345.4 g/mol

IUPAC Name

3-hydroxy-2-(2-phenoxyethyl)-3-phenylisoindol-1-one

InChI

InChI=1S/C22H19NO3/c24-21-19-13-7-8-14-20(19)22(25,17-9-3-1-4-10-17)23(21)15-16-26-18-11-5-2-6-12-18/h1-14,25H,15-16H2

InChI Key

LABDXCGNMXYMDF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2CCOC4=CC=CC=C4)O

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2CCOC4=CC=CC=C4)O

Origin of Product

United States

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